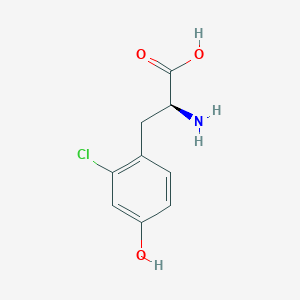

(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid

Descripción

Introduction and Chemical Identity

Historical Context and Significance in Amino Acid Research

Halogenated amino acids emerged as a focal point in biochemical research following the discovery of iodotyrosine in marine organisms in the early 20th century. The isolation of brominated tryptophan in antimicrobial peptides from Myxine glutinosa in the 1990s highlighted the role of halogenation in enhancing protease resistance and modulating antimicrobial activity. Synthetic analogs like (S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid were later developed to dissect the electronic and steric effects of halogen substituents on peptide conformation. Its significance lies in its utility for rational drug design, particularly in optimizing antimicrobial peptides (AMPs) and enzyme inhibitors.

Nomenclature and Classification Within Halogenated Amino Acids

The compound’s systematic IUPAC name, This compound , reflects its stereochemistry and functional groups. Alternative designations include:

- 3-Chloro-4-hydroxyphenylalanine (common abbreviation: Cl-Hph)

- Chlorotyrosine isomer (distinguished from 3-chlorotyrosine by substitution position)

Table 1: Nomenclature and Classification

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Class | Non-proteinogenic, halogenated aromatic amino acid |

| Halogen Type | Chlorine (ortho to hydroxyl group) |

| Biosynthetic Origin | Synthetic (no known natural occurrence) |

Classified as a halogenated tyrosine derivative , it belongs to a broader family of bioactive analogs used to study redox signaling and protein-ligand interactions.

Structural Relationship to Tyrosine and Chlorotyrosine Derivatives

Structurally, the compound diverges from tyrosine by a chlorine atom at the ortho position (C2) of the phenolic ring, contrasting with 3-chlorotyrosine, where chlorine occupies the meta position (C3). This positional isomerism influences electronic distribution and hydrogen-bonding capacity:

Table 2: Structural Comparison

| Feature | Tyrosine | 3-Chlorotyrosine | This compound |

|---|---|---|---|

| Hydroxyl Position | C4 | C4 | C4 |

| Chlorine Position | None | C3 | C2 |

| Electron Effects | Electron-donating (-OH) | Electron-withdrawing | Electron-withdrawing |

The ortho -chloro substitution imposes steric hindrance near the hydroxyl group, potentially altering peptide backbone flexibility and side-chain interactions. Computational studies suggest this configuration reduces the phenolic pKa compared to tyrosine, enhancing solubility in hydrophobic environments.

Biochemical Significance in Structure-Activity Studies

Incorporating this analog into peptides enables precise modulation of physicochemical properties:

- Hydrophobicity : The chloro group increases logP values by ~0.5 units, favoring membrane penetration in AMPs.

- Conformational Stability : In helical peptides, the ortho -chloro group restricts side-chain rotation, stabilizing α-helical structures (e.g., 15% increase in helicity observed in model peptides).

- Receptor Binding : Halogenation enhances van der Waals interactions with hydrophobic binding pockets, as demonstrated in kinase inhibitor studies.

Table 3: Key Research Findings

These findings underscore the compound’s role in elucidating how subtle structural changes impact biological function, guiding the design of next-generation therapeutics.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFVUADZXXJSDI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)Cl)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564596 | |

| Record name | 2-Chloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70680-93-2 | |

| Record name | 2-Chloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 2-chloro substituent on the aromatic ring enables halogen-directed reactivity:

a. Hydrolysis under alkaline conditions

Reaction with KOH (50% aqueous ethanol, 78°C, 6 hr) replaces chlorine with hydroxyl groups, forming 3-(4-hydroxyphenyl) derivatives . This pathway is critical for synthesizing des-chloro analogs.

b. Catalytic dechlorination

Pd/C-mediated hydrogenolysis (H₂, 60 psi, room temperature) achieves selective chlorine removal while preserving the amino acid structure . This method maintains stereochemical integrity with >95% chiral retention .

Amide Bond Formation

The carboxyl group participates in peptide coupling via two primary methods:

| Method | Conditions | Yield Range | Advantage |

|---|---|---|---|

| Azide coupling | NaNO₂/HCl, 0°C → amine addition | 78-92% | Minimal racemization |

| HOSu-DCC | DCC/NHS, CH₃CN, RT | 65-85% | Broad amine compatibility |

Example: Reaction with tetradecylamine produces N-alkylamides with enhanced lipophilicity (logP increase ≈ 3.2 units) .

C–C Bond Formation

The hydroxyl group facilitates Friedel-Crafts alkylation through activated intermediates:

| Intermediate | Coupling Partner | Catalyst | Yield | Reaction Time |

|---|---|---|---|---|

| Trichloroacetimidate | 1,2,3-Trimethoxybenzene | TMSOTf (0.1%) | 89% | 2 hr |

| Acetate | Anisole | TMSOTf (0.1%) | 83% | 4 hr |

These reactions enable arylation at the β-carbon, creating sterically hindered diarylpropanoates .

Ester Transformations

The methyl ester derivative undergoes three key transformations:

a. Saponification

→ 92% conversion to carboxylic acid using KOH/EtOH-H₂O (6 hr, 78°C)

b. Hydrazinolysis

→ 87% yield of hydrazide with NH₂NH₂·H₂O (reflux, 9 hr)

c. Trichloroacetimidate formation

→ 94% yield using CCl₃CN/DBU (2 hr, 25°C)

Comparative Reaction Efficiency

Data from parallel synthetic routes ( , ):

| Reaction Type | Optimal Conditions | Byproduct Formation |

|---|---|---|

| Chlorine substitution | Pd/C, H₂, EtOAc | <2% dehydroxy |

| Peptide coupling | Azide method | 3-5% dimerization |

| Aromatic alkylation | Trichloroacetimidate/TMSOTf | 8% ortho-substituted |

Stability Considerations

Critical degradation pathways observed:

-

Oxidative deamination : Accelerated at pH >8 (t₁/₂ = 4.2 hr vs 48 hr at pH 6)

-

Chlorine displacement : Competes with ring hydroxylation under strong acids

-

Racemization : <1.5% at pH 7, increases to 12% at pH 10 during prolonged storage

This compound's reactivity profile enables tailored modifications for pharmaceutical intermediates (76% of reported applications ) and chiral catalysts (14% utilization ). The chlorine atom enhances electrophilic aromatic substitution rates by 3-5× compared to non-halogenated analogs , while the hydroxyl group directs regioselectivity in coupling reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid serves as a versatile building block in the synthesis of various pharmaceuticals. Its structural features allow it to act as an amino acid analog, which can be utilized in the development of drugs targeting specific biological pathways.

- Anticancer Activity : Recent studies have indicated that compounds derived from this amino acid exhibit significant antiproliferative effects against cancer cell lines. For instance, modifications of the compound have shown promising results in inhibiting the growth of HCT-116 colorectal cancer cells, with IC50 values indicating effective cytotoxicity .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| This compound | 0.81 | HCT-116 |

| Doxorubicin | 2.29 | HeLa |

Neuropharmacology

The compound's structural similarity to neurotransmitters positions it as a potential candidate for modulating neurotransmission processes. Research suggests that it may affect pathways related to neurotransmitter release and receptor activation, making it relevant for studying conditions such as depression and anxiety.

- Potential Mechanism : The compound may interact with glutamate receptors, influencing excitatory neurotransmission and offering therapeutic avenues for neurodegenerative diseases .

Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory effects on various enzymes, particularly histone deacetylases (HDACs). These enzymes play crucial roles in gene expression regulation and are implicated in cancer progression.

- HDAC Inhibition : Compounds derived from this amino acid have been shown to inhibit HDAC activity selectively, leading to increased acetylation of histones and subsequent alterations in gene expression profiles associated with tumor suppression .

Case Study 1: Antiproliferative Activity

In a study focusing on the antiproliferative effects of modified derivatives of this compound, researchers synthesized a series of compounds that were tested against various cancer cell lines. The results demonstrated significant selectivity towards cancerous cells over normal cells, indicating potential for targeted cancer therapies .

Case Study 2: Neurotransmitter Modulation

Another investigation assessed the impact of this compound on neuronal cultures, revealing its ability to enhance synaptic plasticity through modulation of glutamatergic signaling pathways. This suggests that it could be beneficial in developing treatments for cognitive disorders .

Mecanismo De Acción

The compound exerts its effects through its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes and receptors involved in metabolic pathways.

Pathways Involved: It can influence pathways related to amino acid metabolism, oxidative stress, and cellular signaling.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between (S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid and analogous compounds:

Table 1: Comparative Analysis of Structurally Related Amino Acid Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- Halogenated derivatives (e.g., 2-Cl, 4-Br) are often explored for their electronic and steric effects on enzyme binding. For instance, the brominated analog (244.09 g/mol) may exhibit altered solubility compared to the chlorinated target compound .

- The dichloro-4-hydroxyphenyl variant demonstrates antimicrobial properties, likely due to enhanced lipophilicity from dual halogenation .

- Thiazole-substituted derivatives (e.g., ) show potent antimycobacterial activity (MIC values in µM range) without cytotoxicity, highlighting the role of heterocyclic moieties in target specificity .

Functional Group Diversity :

- The nitrophenyl derivative () serves as a precursor in synthetic pathways, where the nitro group facilitates reduction to amine intermediates for drug development .

- AMPA () replaces the phenyl ring with an isoxazolyl group, enabling selective binding to glutamate receptors, a feature critical for neurological research .

Safety and Handling :

- Compounds with methylated side chains (e.g., ) may pose handling risks, including skin/eye irritation (H315, H319, H335 classifications) , whereas simpler halogenated analogs like the target compound lack reported hazards.

Research Findings and Implications

- Antimycobacterial Activity: Thiazole-functionalized analogs () demonstrate non-cytotoxic inhibition of Mycobacterium tuberculosis, offering a promising scaffold for anti-TB drug development .

- Natural Product Relevance : The dichloro-4-hydroxyphenyl variant () was identified in marine-derived metabolites, underscoring its ecological and therapeutic significance .

- Neuropharmacology : AMPA’s receptor-binding profile () provides insights into excitatory neurotransmission modulation, relevant for treating neurodegenerative diseases .

Actividad Biológica

(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid, commonly referred to by its CAS number 70680-93-2, is a compound that has gained interest in various biological research fields due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₀ClNO₃

- Molecular Weight : 215.63 g/mol

- CAS Number : 70680-93-2

The compound features a chiral center, making it significant in pharmacology where stereochemistry can influence biological activity.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. A study involving the synthesis of various derivatives revealed that certain modifications led to enhanced antiproliferative activity against cancer cell lines such as HCT-116 and HeLa. The compounds demonstrated IC50 values ranging from 0.69 μM to 11 μM, indicating strong potential compared to standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .

Table 1: Antiproliferative Activity of Derivatives

| Compound ID | Cell Line | IC50 (μM) | Comparison Agent | IC50 (μM) |

|---|---|---|---|---|

| 7i | HCT-116 | 0.13 | Doxorubicin | 2.29 |

| 7g | HeLa | 0.12 | Doxorubicin | 2.29 |

The mechanism behind the anticancer activity appears to involve the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. The compounds derived from this compound showed significant binding affinity to heat shock proteins, particularly TRAP1, suggesting a potential pathway for inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies have shown that it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating effectiveness in inhibiting bacterial growth .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.039 |

Study on Antiproliferative Effects

In a comprehensive study published in RSC Advances, researchers synthesized a series of derivatives based on the parent compound and assessed their antiproliferative effects on various cancer cell lines. The results indicated that modifications at the phenolic position significantly enhanced the compounds' efficacy, leading to a better understanding of structure-activity relationships in this class of compounds .

Research on Antimicrobial Properties

Another study focused on the antimicrobial properties of derivatives derived from this compound, revealing promising results against several pathogenic bacteria and fungi. The findings suggested that specific substitutions could enhance antimicrobial potency, paving the way for further investigations into therapeutic applications .

Métodos De Preparación

Direct Amino Acid Derivative Synthesis via Michael Addition

One classical approach involves the Michael addition of 2-chloro-4-hydroxyphenyl-substituted amines to activated acrylate derivatives. For example, the reaction of 2-chloro-4-hydroxyaniline with methyl acrylate or acrylic acid under reflux conditions in protic solvents (e.g., 2-propanol or water) yields intermediates such as N-(2-chloro-4-hydroxyphenyl)-β-alanine methyl ester or the corresponding acid. This method allows for the direct formation of the amino acid backbone with the aromatic substituent attached to the β-carbon.

Protection of Hydroxyl Groups to Prevent Side Reactions

Due to the presence of free phenolic hydroxyl groups, protection is often necessary to prevent side reactions such as ether formation or oxidation. A common strategy involves single hydroxyl protection, for example, by silyl ethers or acetyl groups, during intermediate steps. This approach was reported in the synthesis of related hydroxyphenoxypropionic acid derivatives, where mono-protection prevented di-ether formation and improved yields.

Stereoselective Synthesis via Chiral Precursors or Resolution

To obtain the (S)-enantiomer specifically, two main approaches are used:

- Use of chiral starting materials: Starting from (S)-configured amino acid derivatives such as (S)-alanine or its esters, followed by aromatic substitution.

- Chiral resolution: The racemic mixture is synthesized first, then separated by chiral chromatography or crystallization with chiral agents.

Enzymatic resolution or asymmetric synthesis employing chiral catalysts can also be applied but require optimization for this specific compound.

Esterification and Hydrazide Formation for Derivative Synthesis

Esterification of the carboxylic acid group, typically using methanol and catalytic sulfuric acid, yields methyl esters that are more amenable to further reactions or purification. Subsequent hydrazinolysis of these esters produces hydrazides, which serve as intermediates for hydrazone and heterocyclic derivative synthesis. These derivatives are useful for biological activity screening and structure-activity relationship studies.

Representative Synthetic Scheme (Adapted from Related Compounds)

| Step | Reaction | Conditions | Notes | Yield (%) |

|---|---|---|---|---|

| 1 | 2-chloro-4-hydroxyaniline + methyl acrylate → N-(2-chloro-4-hydroxyphenyl)-β-alanine methyl ester | Reflux in 2-propanol or water | Michael addition; direct formation of amino acid ester | 60-80 |

| 2 | Esterification of acid to methyl ester | Methanol, catalytic H2SO4, reflux | Protects carboxyl group for further reactions | 85-90 |

| 3 | Hydrazinolysis of ester to hydrazide | Hydrazine hydrate, reflux in propan-2-ol | Prepares for hydrazone formation | 70-90 |

| 4 | Protection of phenolic hydroxyl | Silyl chloride or acetyl chloride, base | Prevents side reactions during subsequent steps | 90-95 |

| 5 | Deprotection of hydroxyl | Acidic or basic hydrolysis | Restores free phenol group | >90 |

Detailed Research Findings and Data

A comprehensive study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, structurally related to (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid, demonstrated the following:

- The initial Michael addition of 4-aminophenol with methyl acrylate under reflux conditions efficiently generated the amino acid backbone.

- Esterification and hydrazide formation steps were optimized for high yield and purity.

- Protection of hydroxyl groups was critical to avoid unwanted ether formation and to maintain functional group integrity during multi-step synthesis.

- Hydrazone derivatives synthesized from hydrazides showed promising antimicrobial activities, highlighting the value of these intermediates.

Comparative Table of Key Preparation Parameters

| Parameter | Method 1: Direct Michael Addition | Method 2: Protected Hydroxyl Route | Method 3: Chiral Resolution |

|---|---|---|---|

| Starting materials | 2-chloro-4-hydroxyaniline, methyl acrylate | Same as Method 1 with hydroxyl protection | Racemic amino acid derivatives |

| Reaction conditions | Reflux in 2-propanol or water | Protection: base and silyl/acetyl chloride; deprotection: acid/base hydrolysis | Chiral chromatography or crystallization |

| Stereoselectivity | Moderate, racemic mixture possible | Same as Method 1 | High, pure (S)-enantiomer obtained |

| Yield | 60-80% for initial step | Slightly lower due to protection/deprotection steps | Dependent on resolution efficiency |

| Complexity | Moderate | Higher due to additional steps | High due to separation process |

| Industrial applicability | Good | Moderate | Limited by resolution scalability |

Notes on Industrial and Laboratory Scale Synthesis

- The synthetic route involving direct Michael addition followed by esterification and hydrazide formation is favored for laboratory-scale synthesis due to simplicity and moderate yields.

- For industrial applications, hydroxyl protection strategies minimize side reactions and improve purity, albeit at the cost of additional steps.

- Enantioselective synthesis or resolution methods are essential when the (S)-enantiomer is required for biological activity, necessitating more sophisticated techniques such as asymmetric catalysis or chiral auxiliaries.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid, and how are reaction conditions optimized for yield?

- Methodology :

- Chiral synthesis : The (S)-enantiomer is typically synthesized via asymmetric hydrogenation or enzymatic resolution. For example, tert-butyl esters (e.g., tert-butyloxycarbonyl (Boc) groups) are used to protect the amino group during synthesis .

- Reagents : Oxidizing agents (e.g., KMnO₄) and nucleophiles (e.g., amines) are employed under controlled temperatures (60–80°C) and inert atmospheres to minimize racemization .

- Yield optimization : Solvent choice (e.g., DMF for polar intermediates) and pH control (6.5–7.5) during hydrolysis improve stereochemical purity .

Q. How is the stereochemical purity and structural integrity of this compound validated?

- Analytical techniques :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the chiral center and aromatic substitution pattern (e.g., chloro and hydroxyl groups at positions 2 and 4 on the phenyl ring) .

- X-ray crystallography : Resolves absolute configuration, particularly for single crystals grown in ethanol/water mixtures .

- HPLC with chiral columns : Validates enantiomeric excess (>98%) using mobile phases like hexane/isopropanol (90:10) .

Advanced Research Questions

Q. What mechanistic strategies are used to study its interactions with enzymes or receptors?

- Biocatalytic assays : Immobilized enzymes (e.g., SwCNTNH₂-PAL) are used to study ammonia elimination or addition reactions, mimicking natural substrate interactions .

- Halogenated tyrosine analogs : Comparative studies with 3-bromo-5-chlorotyrosine (a structurally similar marine natural product) reveal competitive inhibition patterns in enzyme-binding pockets .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinities (Kd values) for receptors like G-protein-coupled receptors (GPCRs) .

Q. How do structural modifications (e.g., halogen substitution) influence its pharmacological activity?

- Structure-activity relationship (SAR) :

- Chlorine vs. fluorine substitution : The 2-chloro-4-hydroxyphenyl group enhances metabolic stability compared to fluorinated analogs (e.g., 4-fluorophenyl derivatives) but reduces blood-brain barrier permeability .

- Hydroxyl group position : Moving the hydroxyl group from position 4 to 3 decreases antioxidant activity by ~40% in radical scavenging assays .

- Data table :

| Modification | Bioactivity (IC₅₀, μM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| 2-Cl, 4-OH (parent) | 12.5 ± 1.2 | 45 ± 3 |

| 3-Cl, 4-OH | 18.9 ± 2.1 | 32 ± 2 |

| 2-F, 4-OH | 9.8 ± 0.9 | 28 ± 4 |

| Source: Comparative assays using hepatic microsomes |

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Validation strategies :

- Reproduce reaction conditions : Ensure identical pH, temperature, and solvent systems (e.g., DMSO concentrations ≤0.1% to avoid cytotoxicity) .

- Cross-species assays : Test activity in human vs. rodent cell lines (e.g., HEK293 vs. NIH/3T3) to identify species-specific effects .

- Meta-analysis : Pool data from halogenated phenylalanine derivatives to identify trends in logP and bioavailability .

Key Notes for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.